
N,N'-1,3-thiazole-2,4-diyldi(2-thiophenecarboxamide)
説明
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves the oxidative dimerization of thioamides, employing electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or molecular iodine in organic solvents. These processes can yield high yields of thiazoles and thiophenes under relatively mild conditions (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985). Additionally, base-catalyzed S-cyclization mechanisms have been employed to synthesize various 1,3-thiazole derivatives from aroyl thiourea derivatives (Saeed & Wong, 2012).
Molecular Structure Analysis
The molecular structure of thiazole and thiophene derivatives is often elucidated through techniques such as single crystal X-ray diffraction. These compounds can crystallize in various crystal systems, displaying specific unit cell parameters that are indicative of their unique molecular geometry. The molecular structure is further stabilized by intra- and intermolecular hydrogen bonding interactions, which can be observed through N-H⋯O and C-H⋯O hydrogen bonds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
Thiazole and thiophene compounds undergo various chemical reactions, including electrophilic cyclization and oxidative coupling, to form a diverse range of derivatives. These reactions are facilitated by reagents like bromine-dioxane complex, iodine, or molecular iodine, which mediate the formation of N-S bonds, leading to the synthesis of disubstituted thiadiazoles and thiazoles with moderate to good yields (Chai, Xu, Ding, Fang, Zhang, Wang, Lu, Xu, & Yang, 2017).
科学的研究の応用
Chemical Synthesis and Material Applications
- Thiadiazoles and Thiazoles Synthesis : Thioamides have been utilized in the oxidative dimerization process to create thiadiazoles and thiazoles, serving as fundamental structures for further chemical modifications and applications in various domains including materials science (Takikawa et al., 1985).
- Thionation Methods : The use of fluorous Lawesson's reagent for the thionation of amides and other compounds leads to the production of thioamides and thiophenes, showcasing a method to introduce sulfur atoms into organic molecules for further applications in material science and organic synthesis (Kaleta et al., 2006).
- Electrochemical Synthesis : The TEMPO-catalyzed electrochemical C–H thiolation method has been developed for synthesizing benzothiazoles and thiazolopyridines from thioamides, demonstrating an environmentally friendly approach to constructing sulfur-containing heterocycles (Qian et al., 2017).
Biological Applications
- Antibacterial and Anticancer Activities : Hybrid molecules containing thiazole nuclei have been synthesized, with some showing promising antimicrobial, antiurease, and antilipase activities. These findings highlight the potential of thiazole derivatives as bioactive compounds in developing new pharmaceuticals (Başoğlu et al., 2013).
- Anticancer Evaluation : Certain thiazole and thiophene derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant anticancer activity, suggesting their potential as anticancer agents (Gomha et al., 2017).
特性
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S3/c17-11(8-3-1-5-19-8)14-10-7-21-13(15-10)16-12(18)9-4-2-6-20-9/h1-7H,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHADDHZDXLZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



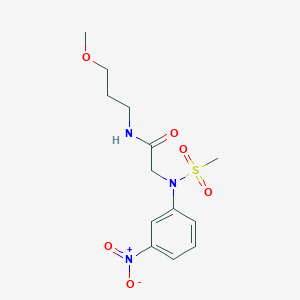
![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)
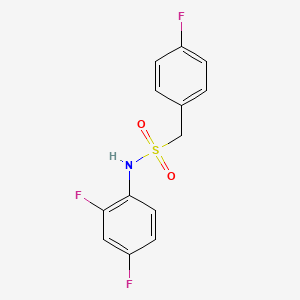
![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)
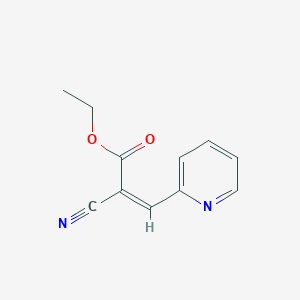
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)
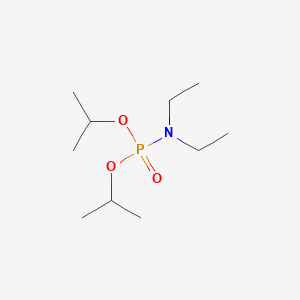
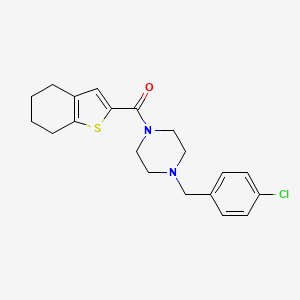
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)